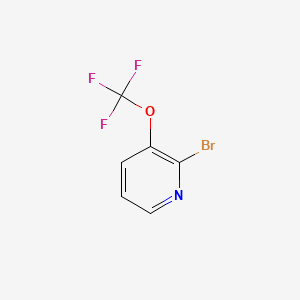

2-Bromo-3-(trifluoromethoxy)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-bromo-3-(trifluoromethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF3NO/c7-5-4(2-1-3-11-5)12-6(8,9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUNBMCBYFTPAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)pyridine (CAS Number: 1206978-11-1)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and peer-reviewed literature specifically focused on 2-Bromo-3-(trifluoromethoxy)pyridine are limited in the public domain. This guide has been compiled based on available information from chemical suppliers and by inferring properties, synthesis, and reactivity from closely related analogues. The experimental protocols provided are hypothetical and should be adapted and optimized based on laboratory results.

Introduction

This compound is a halogenated and trifluoromethoxylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This unique combination of functional groups makes this compound a potentially valuable building block for the synthesis of novel pharmaceutical candidates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 1206978-11-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₃BrF₃NO | Chemical Supplier Catalogs[1] |

| Molecular Weight | 241.99 g/mol | Chemical Supplier Catalogs[1] |

| Appearance | Inferred to be a solid or liquid | Based on related compounds |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Based on related compounds |

Synthesis

Proposed Synthetic Pathway

The synthesis could proceed via the reaction of 2-bromo-3-hydroxypyridine with a suitable trifluoromethylating agent. A common method for the introduction of a trifluoromethoxy group is the use of Umemoto's or Togni's reagents. A hypothetical two-step procedure is outlined below.

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Formation of the O-aryl thiocarbonate intermediate

-

To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

-

Cool the mixture back to 0 °C and add thiophosgene (1.2 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the O-aryl thiocarbonate intermediate.

Step 2: Fluorinative desulfurization

-

Dissolve the O-aryl thiocarbonate intermediate (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane).

-

Add a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or silver(I) fluoride (AgF).

-

Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

-

Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Predicted Spectroscopic Data

No specific spectroscopic data for this compound has been found in the public domain. However, expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting coupling patterns consistent with a 2,3-disubstituted pyridine ring. |

| ¹³C NMR | Six signals are expected. The carbon attached to the trifluoromethoxy group would appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine would also be identifiable. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |

| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z ≈ 241 and 243 with an intensity ratio of approximately 1:1, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the trifluoromethoxy group or bromine atom. |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the pyridine ring and its two functional groups.

Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is expected to be susceptible to various palladium-catalyzed cross-coupling reactions. This makes the compound a valuable building block for introducing the 3-(trifluoromethoxy)pyridyl moiety into larger molecules.

Caption: Potential cross-coupling reactions of the title compound.

-

Suzuki Coupling: Reaction with boronic acids or esters would yield 2-aryl-3-(trifluoromethoxy)pyridines.

-

Buchwald-Hartwig Amination: Amination with various primary or secondary amines would provide access to 2-amino-3-(trifluoromethoxy)pyridine derivatives.

-

Sonogashira Coupling: Coupling with terminal alkynes would result in 2-alkynyl-3-(trifluoromethoxy)pyridines.

Applications in Drug Discovery

The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to improve the metabolic stability and pharmacokinetic profile of drug candidates. The this compound scaffold could be used to synthesize novel compounds with potential activities in various therapeutic areas, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.

-

GPCR Modulators: Pyridine derivatives are known to interact with various G-protein coupled receptors.

-

Agrochemicals: The trifluoromethyl and pyridine moieties are present in numerous pesticides and herbicides.

Safety and Handling

Specific safety data for this compound is not available. However, based on analogous compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a promising but currently under-characterized building block for chemical synthesis. Its combination of a reactive bromine handle and a metabolically robust trifluoromethoxy group on a pyridine core makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is needed to fully elucidate its properties, reactivity, and biological activity.

References

An In-depth Technical Guide to the Synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for 2-Bromo-3-(trifluoromethoxy)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document details the most plausible synthetic pathway, including a thorough experimental protocol, and presents relevant quantitative data in a clear, tabular format.

Introduction

This compound is a halogenated and trifluoromethoxylated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethoxy group can enhance metabolic stability, lipophilicity, and binding affinity of molecules, while the bromo substituent provides a versatile handle for further chemical modifications through cross-coupling reactions. This guide focuses on the practical synthesis of this valuable compound.

Proposed Synthetic Pathway

The most direct and feasible synthetic route to this compound is the diazotization of 3-(trifluoromethoxy)pyridin-2-amine followed by a Sandmeyer reaction. This classical and reliable method for the introduction of a bromine atom onto an aromatic ring is well-established in organic synthesis.

The overall transformation is depicted in the following workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sandmeyer Reaction

This section provides a detailed experimental procedure for the synthesis of this compound from 3-(trifluoromethoxy)pyridin-2-amine.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) |

| 3-(Trifluoromethoxy)pyridin-2-amine | C₆H₅F₃N₂O | 178.11 |

| Hydrobromic acid (48%) | HBr | 80.91 |

| Sodium nitrite | NaNO₂ | 69.00 |

| Copper(I) bromide | CuBr | 143.45 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 |

| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |

Procedure:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-(trifluoromethoxy)pyridin-2-amine (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

-

Stir the mixture at this temperature for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in 48% HBr.

-

Slowly add the freshly prepared diazonium salt solution to the CuBr solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours, or until nitrogen evolution ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound as the final product.

-

Quantitative Data

| Starting Material | Product | Reagents | Reaction Conditions | Yield (%) | Reference |

| 3-(Trifluoromethoxy)pyridin-2-amine | This compound | 1. NaNO₂, HBr2. CuBr | 0 °C to 70 °C | 60-80 (Expected) | General Knowledge |

| 2-Aminopyridine | 2-Bromopyridine | NaNO₂, HBr, Br₂ | 0 °C | 86-92 | Organic Syntheses |

| 6-Methyl-5-(trifluoromethyl)pyridin-3-amine | 5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | t-BuONO, CuBr₂ | Room Temperature, 2h | ~35 | CN109232399B[1] |

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons consistent with the substituted pyridine ring structure. |

| ¹³C NMR | Carbon signals corresponding to the pyridine ring, with a characteristic signal for the carbon attached to the trifluoromethoxy group. |

| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₆H₃BrF₃NO. |

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The Sandmeyer reaction involves the formation of diazonium salts, which can be unstable and potentially explosive, especially when dry. Keep the reaction mixture cold and do not isolate the diazonium salt intermediate.

-

Nitrogen oxides are evolved during the reaction; therefore, the procedure should be carried out in a well-ventilated fume hood.

-

Hydrobromic acid is corrosive and should be handled with care.

This guide provides a robust framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available resources.

References

The Enigmatic Mechanism: A Technical Guide to 2-Bromo-3-(trifluoromethoxy)pyridine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct mechanistic studies on 2-bromo-3-(trifluoromethoxy)pyridine are not extensively available in the public domain. This guide, therefore, presents a synthesis of its chemical rationale, potential mechanisms of action, and biological significance, extrapolated from research on structurally analogous compounds. The information herein is intended to provide a foundational understanding and guide future research directions.

Introduction: The Structural Rationale

This compound is a halogenated pyridine derivative with significant potential in medicinal chemistry and drug discovery. Its unique substitution pattern—a bromine atom at the 2-position and a trifluoromethoxy group at the 3-position—confers a distinct set of physicochemical properties that are highly sought after in the design of novel bioactive molecules.

The pyridine core provides a foundational heterocyclic scaffold with inherent biological relevance. The strategic placement of the bromo and trifluoromethoxy substituents is key to its potential activity:

-

Trifluoromethoxy (-OCF₃) Group: This group is a bioisostere of the methoxy group but with significantly different electronic properties. It is strongly electron-withdrawing, which can profoundly influence the electron distribution within the pyridine ring, affecting its reactivity and potential interactions with biological targets.[1] Furthermore, the trifluoromethoxy group can enhance metabolic stability by blocking potential sites of oxidative metabolism and increase lipophilicity, which can improve membrane permeability and cellular uptake.[1]

-

Bromine Atom: The bromine atom at the 2-position serves as a versatile synthetic handle. It can be readily displaced or participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures.[2][3][4] This versatility makes this compound a valuable building block in combinatorial chemistry and lead optimization.

Postulated Mechanism of Action and Biological Targets

While a definitive mechanism of action for this compound has not been elucidated, insights can be drawn from the known biological activities of related substituted pyridines. The presence of both a halogen and a trifluoromethoxy group suggests that its interactions at the molecular level could be multifaceted.

Enzyme Inhibition

Many biologically active pyridine derivatives function as enzyme inhibitors. The electron-withdrawing nature of the trifluoromethoxy group can modulate the electronic landscape of the pyridine ring, potentially enhancing its binding affinity to the active sites of various enzymes. Based on the activities of similar compounds, potential enzyme targets could include:

-

Kinases: Substituted pyridines are common scaffolds in the design of kinase inhibitors for oncology. The specific substitution pattern of this compound could confer selectivity for particular kinases.

-

Cytochrome P450 Enzymes: The trifluoromethoxy group can influence interactions with metabolic enzymes like cytochrome P450s, potentially leading to inhibitory activity.

-

Other Enzymes: Depending on the overall molecular structure derived from this scaffold, other enzyme classes, such as proteases or phosphatases, could be relevant targets.

Receptor Modulation

Pyridine-containing compounds are known to interact with a wide range of cellular receptors. The unique electronic and steric properties of this compound could enable it to act as a ligand for various receptors, potentially as an agonist or antagonist, thereby modulating downstream signaling pathways.

Antimicrobial and Antiproliferative Effects

Bromo-substituted imidazo[4,5-b]pyridines have demonstrated notable antiproliferative activity against cancer cell lines.[5] Specifically, derivatives with a bromo substituent have shown potent inhibitory effects.[5] While the exact mechanism for these compounds is under investigation, it highlights the potential for bromo-substituted pyridines to interfere with critical cellular processes in pathogens or cancer cells.

The logical relationship for its potential as a bioactive compound is illustrated below:

Synthesis and Experimental Protocols

The synthesis of trifluoromethoxylated pyridines can be challenging.[6] However, several methods have been developed for the synthesis of related compounds, which could be adapted for this compound.

General Synthetic Strategies

-

Trifluoromethoxylation of Pyridines: One approach involves the trifluoromethoxylation of a pre-functionalized pyridine ring. This can be achieved through radical O-trifluoromethylation followed by a migration reaction.[6]

-

Building Block Approach: An alternative is to construct the pyridine ring from a building block that already contains the trifluoromethyl group.[7][8]

-

Halogen Exchange: For the introduction of the bromine atom, standard bromination techniques on the pyridine ring or the use of a bromo-substituted precursor are common.

A generalized workflow for the synthesis and evaluation of such compounds is depicted below:

Note on Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available. However, researchers can refer to standard assays for the postulated biological targets. For example, kinase inhibition can be assessed using commercially available kinase assay kits, and antiproliferative activity can be determined using standard cell viability assays such as the MTT or CellTiter-Glo assay.

Quantitative Data

As of the writing of this guide, there is no publicly available quantitative data, such as IC₅₀ or EC₅₀ values, for the biological activity of this compound. The generation of such data through systematic biological screening is a crucial next step in elucidating its therapeutic potential.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its unique combination of a versatile synthetic handle and a trifluoromethoxy group with desirable physicochemical properties makes it an attractive starting point for the development of novel therapeutics and agrochemicals.

Future research should focus on:

-

Systematic Biological Screening: Testing the compound against a broad panel of biological targets, including kinases, GPCRs, and microbial strains, to identify its primary mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues to understand the contribution of each part of the molecule to its biological activity.

-

Elucidation of Specific Molecular Interactions: Utilizing techniques such as X-ray crystallography or computational modeling to understand how this compound and its derivatives bind to their biological targets.

By pursuing these avenues of research, the full potential of this compound as a valuable scaffold in drug discovery and development can be unlocked.

References

- 1. This compound | 1206978-11-1 | Benchchem [benchchem.com]

- 2. 2-Bromopyridine | 109-04-6 [chemicalbook.com]

- 3. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

Spectroscopic Data for 2-Bromo-3-(trifluoromethoxy)pyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-(trifluoromethoxy)pyridine is a halogenated pyridine derivative of interest in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethoxy group. This technical guide aims to provide a comprehensive overview of the spectroscopic data for this compound. However, a thorough search of available scientific literature and chemical databases did not yield specific experimental spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and FT-IR) for this compound.

While direct experimental data for the target compound is not available, this guide will provide detailed, generalized experimental protocols for the techniques typically used to characterize such a molecule. These protocols are based on standard methodologies for similar pyridine derivatives and brominated compounds. Additionally, a logical workflow for the spectroscopic analysis of a novel compound like this compound is presented.

Data Presentation

As no quantitative experimental data for this compound could be retrieved, the following tables are presented as templates that would be populated upon successful experimental characterization.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Predicted | Predicted | Predicted | Predicted |

| Predicted | Predicted | Predicted | Predicted |

| Predicted | Predicted | Predicted | Predicted |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| Predicted | Predicted |

| Predicted | Predicted |

| Predicted | Predicted |

| Predicted | Predicted |

| Predicted | Predicted |

| Predicted | Predicted |

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Predicted | Predicted | Predicted | -OCF₃ |

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Predicted | Predicted | [M]⁺ |

| Predicted | Predicted | [M+2]⁺ |

| Predicted | Predicted | Fragment |

Table 5: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Predicted | Predicted | C-H stretch (aromatic) |

| Predicted | Predicted | C=C/C=N stretch (aromatic) |

| Predicted | Predicted | C-O stretch |

| Predicted | Predicted | C-F stretch |

| Predicted | Predicted | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be cited for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the environment of the fluorine atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-dimensional ¹H spectrum using a pulse sequence such as the zg30.

-

Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).

-

Optimize the receiver gain and set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum using a pulse sequence like zgpg30.

-

Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Process the data similarly to the ¹H spectrum.

¹⁹F NMR Acquisition:

-

Tune and match the probe for the ¹⁹F frequency.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set a wide spectral width to account for the large chemical shift dispersion of fluorine (e.g., -250 to 50 ppm).

-

Use a suitable reference standard, such as CFCl₃ (trichlorofluoromethane), either internally or externally.

-

Process the acquired data.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a GC-MS (Gas Chromatography-Mass Spectrometry) or LC-MS (Liquid Chromatography-Mass Spectrometry) system, with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation (for GC-MS):

-

Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Ensure the concentration is appropriate for the instrument's sensitivity (typically in the ppm range).

GC-MS Analysis:

-

Inject the sample into the GC, where it is vaporized and separated on a capillary column.

-

The separated components enter the mass spectrometer.

-

For EI, use a standard electron energy of 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

The presence of bromine will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with peaks at M and M+2 of nearly equal intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

FT-IR Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Perform data processing, including background subtraction and baseline correction.

Mandatory Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

The Biological Frontier of Trifluoromethoxypyridines: A Technical Guide for Drug Discovery

An In-depth Exploration of Synthesis, Biological Activity, and Mechanisms of Action for Researchers, Scientists, and Drug Development Professionals.

The strategic incorporation of the trifluoromethoxy (-OCF3) group into the pyridine scaffold has emerged as a compelling strategy in modern medicinal chemistry. This unique structural motif bestows a range of advantageous physicochemical properties upon molecules, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making trifluoromethoxypyridines a promising class of compounds for the development of novel therapeutics and agrochemicals. This technical guide provides a comprehensive overview of the biological activities of trifluoromethoxypyridines, with a focus on quantitative data, experimental methodologies, and the signaling pathways they modulate.

Quantitative Biological Activity of Trifluoromethoxypyridine Derivatives

While the broader class of trifluoromethylpyridines has been more extensively studied, emerging research is beginning to shed light on the specific biological activities of their trifluoromethoxy counterparts. The data, though currently limited, suggests potential in antiviral and kinase inhibition applications.

| Compound Class | Target/Activity | Compound ID | EC50/IC50 | Reference |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (TMV) | A10 | 54.5 µg/mL (Inactivation) | [1] |

| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV) | 5j | 126.4 µg/mL (Curative) | [2] |

| Trifluoromethyl Pyrimidine Derivatives | Antiviral (TMV) | 5m | 103.4 µg/mL (Protective) | [2] |

| Trifluoromethylpyridine Acylurea Derivatives | Antiviral (TMV) | 7x | 211.8 µg/mL (Curative) | [3] |

| Trifluoromethylpyridine Acylurea Derivatives | Antiviral (TMV) | 7ab | 36.1 µg/mL (Inactivation) | [3] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S1 | 119.6 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S2 | 168.9 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S7 | 197.6 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 169.1 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S10 | 97.9 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S11 | 73.9 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S15 | 224.4 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S28 | 125.2 µg/mL (Curative) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S5 | 170.8 µg/mL (Protective) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 95.0 µg/mL (Protective) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S6 | 22.2 µg/mL (Inactivation) | [4] |

| Trifluoromethylpyridine Piperazine Derivatives | Antiviral (CMV) | S8 | 18.1 µg/mL (Inactivation) | [4] |

Key Biological Activities and Mechanisms of Action

Trifluoromethoxypyridine derivatives are being explored for a variety of therapeutic applications, with current research highlighting their potential as antiviral agents and kinase inhibitors.

Antiviral Activity

Several studies have demonstrated the antiviral potential of trifluoromethylpyridine derivatives, particularly against plant viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[1][2][3][4] The mechanism of action for some of these compounds involves the inhibition of viral self-assembly by targeting the viral coat protein.[3]

Kinase Inhibition

The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The introduction of a trifluoromethoxy group can enhance the binding affinity and selectivity of these compounds for their target kinases.[5][6] While specific IC50 values for trifluoromethoxypyridine-based kinase inhibitors are not yet widely reported in publicly available literature, derivatives of the closely related trifluoromethylpyridines have shown inhibitory activity against kinases involved in cancer cell proliferation.[5] This suggests that trifluoromethoxypyridines represent a promising, yet underexplored, area for the development of novel kinase inhibitors.

Signaling Pathways Modulated by Trifluoromethoxypyridine Derivatives

The biological effects of trifluoromethoxypyridines are mediated through their interaction with and modulation of key cellular signaling pathways. While direct evidence for the modulation of specific pathways by trifluoromethoxypyridines is still emerging, their structural similarity to known kinase inhibitors suggests potential involvement in pathways such as the PI3K/Akt and MAPK signaling cascades.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] Kinase inhibitors targeting components of this pathway are of significant interest in oncology.

Figure 1: Potential Inhibition of the PI3K/Akt Signaling Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[9][10] Aberrant MAPK signaling is also implicated in various cancers.[11]

References

- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cell based antiviral assays for screening and profiling of Anti dengue agents | PPTX [slideshare.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Dawn of a New Pyridine Era: A Technical Guide to the Discovery and Synthesis of Novel Trifluoromethoxylated Pyridines

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethoxy (-OCF3) group into pyridine scaffolds represents a paradigm shift in medicinal chemistry and drug discovery. This powerful functional group imparts a unique combination of properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making trifluoromethoxylated pyridines highly sought-after building blocks for novel therapeutics and agrochemicals. This technical guide provides an in-depth exploration of the seminal methodologies developed for the synthesis of these valuable compounds, with a focus on practical experimental protocols, quantitative data, and the underlying mechanistic principles.

Core Synthetic Strategies: A Tale of Two Methodologies

The introduction of the trifluoromethoxy group onto a pyridine ring has historically been a formidable challenge. However, recent breakthroughs have provided chemists with powerful tools to access these motifs. This guide will focus on two prominent and contrasting approaches: a one-pot radical-mediated approach using Togni's reagent and the potential of palladium-catalyzed cross-coupling reactions.

One-Pot Trifluoromethoxylation via OCF3 Migration: A Radical Approach

A highly effective and operationally simple method for the regioselective trifluoromethoxylation of functionalized pyridines has been developed, proceeding through a one-pot, two-step sequence involving an N-hydroxylamine precursor and an electrophilic trifluoromethylating reagent.[1][2]

Experimental Protocol: Synthesis of N-Boc-3-amino-2-(trifluoromethoxy)pyridine

This protocol is adapted from the work of Feng et al. and outlines the general procedure for the one-pot trifluoromethoxylation of a pyridine derivative.[2]

Part 1: Synthesis of the N-Protected Hydroxylamine Precursor (N-Boc-N-(pyridin-3-yl)hydroxylamine)

-

Reduction of the Nitropyridine: To a solution of 3-nitropyridine (1.0 equiv.) in a suitable solvent such as ethanol or methanol, add a reducing agent like zinc dust (4-5 equiv.) and ammonium chloride (4-5 equiv.) in portions at 0 °C. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The crude hydroxylamine is used in the next step without further purification.

-

Boc Protection: The crude N-(pyridin-3-yl)hydroxylamine is dissolved in a suitable solvent like tetrahydrofuran (THF). Di-tert-butyl dicarbonate (Boc2O, 1.2 equiv.) and a base such as triethylamine (1.5 equiv.) are added, and the reaction is stirred at room temperature overnight. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to afford N-Boc-N-(pyridin-3-yl)hydroxylamine.

Part 2: One-Pot Trifluoromethoxylation and Rearrangement

-

To a solution of N-Boc-N-(pyridin-3-yl)hydroxylamine (1.0 equiv.) in anhydrous chloroform (CHCl3) is added a catalytic amount of a weak base such as cesium carbonate (Cs2CO3, 0.1 equiv.).

-

Togni's reagent I (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole, 1.2 equiv.) is then added in one portion. The reaction mixture is stirred at room temperature for the O-trifluoromethylation step. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion of the first step, the reaction mixture is concentrated under reduced pressure.

-

The residue is then dissolved in nitromethane (MeNO2), and the solution is heated to induce the OCF3-migration. The reaction temperature is dependent on the electronic nature of the pyridine substrate, with electron-rich systems often rearranging at or below room temperature, while electron-deficient systems may require heating (e.g., 80-120 °C).[2]

-

After the rearrangement is complete (monitored by TLC or LC-MS), the solvent is removed, and the crude product is purified by flash column chromatography to yield the desired 3-amino-2-(trifluoromethoxy)pyridine derivative.

Data Presentation: Substrate Scope and Yields

The one-pot trifluoromethoxylation protocol exhibits a broad substrate scope, tolerating a variety of functional groups on the pyridine ring. The following table summarizes the yields for a range of substituted pyridines, demonstrating the versatility of this methodology.[2]

| Entry | Pyridine Substrate | Product | Yield (%) |

| 1 | 5-Bromo-3-nitropyridine | N-Boc-5-bromo-3-amino-2-(trifluoromethoxy)pyridine | 85 |

| 2 | 3-Nitro-5-(trifluoromethyl)pyridine | N-Boc-3-amino-5-(trifluoromethyl)-2-(trifluoromethoxy)pyridine | 78 |

| 3 | 5-Chloro-3-nitropyridine | N-Boc-5-chloro-3-amino-2-(trifluoromethoxy)pyridine | 82 |

| 4 | 3-Nitro-5-phenylpyridine | N-Boc-3-amino-5-phenyl-2-(trifluoromethoxy)pyridine | 75 |

| 5 | Methyl 5-nitropyridine-3-carboxylate | Methyl 5-amino-6-(trifluoromethoxy)nicotinate | 65 |

| 6 | 3-Nitro-5-methoxypyridine | N-Boc-3-amino-5-methoxy-2-(trifluoromethoxy)pyridine | 92 |

Mechanism and Visualization

The reaction proceeds through a fascinating radical-mediated pathway followed by an ionic rearrangement.

Caption: Workflow for the one-pot synthesis of trifluoromethoxylated pyridines.

The mechanism of the key steps is believed to involve the formation of a nitrogen-centered radical which then reacts with a trifluoromethyl radical generated from Togni's reagent. The subsequent migration of the -OCF3 group is proposed to proceed through a heterolytic cleavage of the N-O bond to form a nitrenium ion and a trifluoromethoxide anion, which then recombine at the ortho position of the pyridine ring.

Caption: Proposed mechanism for the OCF3 migration step.

Palladium-Catalyzed Trifluoromethoxylation: A Cross-Coupling Approach

An alternative strategy for the synthesis of trifluoromethoxylated pyridines involves the use of palladium-catalyzed cross-coupling reactions. While less developed specifically for the trifluoromethoxylation of pyridines compared to the Togni reagent-based methods, the principles of Buchwald-Hartwig C-O coupling offer a promising avenue. This approach would typically involve the coupling of a halopyridine with a source of trifluoromethoxide.

Conceptual Experimental Protocol: Palladium-Catalyzed Trifluoromethoxylation of 2-Chloropyridine

This protocol is a conceptual adaptation of Buchwald-Hartwig amination principles for C-O bond formation.

-

Catalyst Preparation: In a glovebox, a reaction vessel is charged with a palladium precursor (e.g., Pd2(dba)3, 2.5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand like RuPhos, 5 mol%), and a base (e.g., Cs2CO3, 1.5 equiv.).

-

Reaction Setup: 2-Chloropyridine (1.0 equiv.) and a source of trifluoromethoxide, such as AgOCF3 or a pre-formed trifluoromethoxide salt, are added to the reaction vessel. Anhydrous toluene or dioxane is added as the solvent.

-

Reaction Conditions: The reaction vessel is sealed and heated to a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by GC-MS or LC-MS.

-

Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography to yield 2-(trifluoromethoxy)pyridine.

Data Presentation: Challenges and Outlook

While palladium-catalyzed methods for C-F and C-CF3 bond formation are well-established, the direct catalytic trifluoromethoxylation of heteroaryl halides is an emerging area.[3][4] The primary challenges lie in the stability and reactivity of the trifluoromethoxide source and the propensity for side reactions. The table below presents a conceptual summary of expected outcomes and challenges.

| Substrate | Catalyst System | Trifluoromethoxide Source | Expected Product | Potential Challenges |

| 2-Chloropyridine | Pd(0)/Biarylphosphine | AgOCF3 | 2-(Trifluoromethoxy)pyridine | Catalyst decomposition, low reactivity of AgOCF3 |

| 3-Bromopyridine | Pd(0)/Josiphos | KOCF3 | 3-(Trifluoromethoxy)pyridine | Instability of KOCF3, competing hydrodehalogenation |

| 4-Iodopyridine | Pd(0)/Xantphos | CsOCF3 | 4-(Trifluoromethoxy)pyridine | Substrate decomposition, low yields |

Logical Relationship Diagram

The logic of the palladium-catalyzed approach follows the well-established catalytic cycle for cross-coupling reactions.

Caption: Generalized catalytic cycle for palladium-catalyzed trifluoromethoxylation.

Conclusion

The discovery of novel trifluoromethoxylated pyridines has been significantly advanced by the development of innovative synthetic methodologies. The one-pot radical-mediated approach using Togni's reagent offers a robust and versatile route with a broad substrate scope and good to excellent yields. While palladium-catalyzed cross-coupling reactions present a promising alternative, further development is required to overcome the challenges associated with the trifluoromethoxide source and reaction conditions. This guide provides researchers with the foundational knowledge and practical protocols to explore the synthesis of these valuable compounds, paving the way for the next generation of pharmaceuticals and agrochemicals.

References

Preliminary Screening of 2-Bromo-3-(trifluoromethoxy)pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-bromo-3-(trifluoromethoxy)pyridine represent a class of compounds with significant potential in drug discovery and agrochemical development. The unique combination of a pyridine core, a bromine atom, and a trifluoromethoxy group imparts distinct physicochemical properties that can lead to favorable biological activity. The pyridine ring is a common scaffold in many approved drugs, the bromine atom can serve as a handle for further chemical modifications or participate in halogen bonding, and the trifluoromethoxy group is known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

This technical guide provides a framework for the preliminary screening of novel this compound derivatives. Due to the limited publicly available screening data for this specific class of compounds, this document outlines a generalized screening workflow and presents illustrative experimental protocols and data based on the evaluation of structurally related pyridine derivatives.

General Screening Cascade

A typical preliminary screening cascade for novel chemical entities involves a tiered approach, starting with broad-based assays to identify initial hits, followed by more specific assays to characterize their activity and selectivity.

Illustrative Experimental Protocols and Data

The following sections provide examples of experimental protocols and data presentation that would be relevant for the preliminary screening of this compound derivatives, based on methodologies applied to other substituted pyridines.

In Vitro Cytotoxicity Screening

A primary step in drug discovery is to assess the cytotoxic potential of new compounds against various cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with a range of concentrations of the test compounds (typically from 0.01 to 100 µM).

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by non-linear regression analysis.

Data Presentation

| Compound ID | MCF-7 IC50 (µM) | A549 IC50 (µM) |

| BTP-1 | 5.2 | 8.1 |

| BTP-2 | > 100 | > 100 |

| BTP-3 | 12.7 | 25.4 |

| Doxorubicin (Control) | 0.8 | 1.2 |

| Table 1: Illustrative cytotoxicity data for a hypothetical series of this compound (BTP) derivatives. |

Kinase Inhibition Screening

Given that many pyridine-containing molecules are kinase inhibitors, screening against a panel of kinases is a logical step.[3][4]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for PIM-1 Kinase) [3]

-

Reagents: Recombinant human PIM-1 kinase, a suitable substrate peptide, and ATP.

-

Assay Buffer: Prepare a kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Compound Preparation: Serially dilute the test compounds in DMSO.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound, and the substrate peptide. Initiate the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP formation.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value using a dose-response curve.

Data Presentation

| Compound ID | PIM-1 Kinase IC50 (nM) |

| BTP-4 | 25.3 |

| BTP-5 | 150.8 |

| BTP-6 | 8.9 |

| Staurosporine (Control) | 16.7 |

| Table 2: Illustrative kinase inhibition data for a hypothetical series of this compound (BTP) derivatives against PIM-1 kinase.[3] |

In Vitro ADME-Tox Profiling

Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial.[5]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes [5]

-

Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH, and the test compound in a phosphate buffer.

-

Incubation: Incubate the mixture at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Centrifuge the samples and analyze the supernatant for the remaining parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k).

Data Presentation

| Compound ID | In Vitro Half-life (t1/2, min) |

| BTP-4 | 45 |

| BTP-5 | > 60 |

| BTP-6 | 25 |

| Verapamil (Control) | 15 |

| Table 3: Illustrative metabolic stability data for a hypothetical series of this compound (BTP) derivatives. |

Potential Signaling Pathway Involvement

Based on the screening of similar pyridine-containing molecules, this compound derivatives could potentially modulate various signaling pathways. For instance, if a compound shows activity against a kinase like PIM-1, it might interfere with downstream signaling related to cell survival and proliferation.

Conclusion

While specific preliminary screening data for this compound derivatives is not extensively documented in publicly available literature, a systematic screening approach, as outlined in this guide, can effectively elucidate their biological potential. By employing a battery of in vitro assays, including cytotoxicity, target-based screening (such as kinase inhibition), and early ADME-Tox profiling, researchers can identify promising lead candidates for further development. The illustrative protocols and data presentation formats provided herein offer a template for conducting and reporting such preliminary screening studies. Future research focused on this chemical scaffold will be instrumental in uncovering its therapeutic and agrochemical applications.

References

- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]

- 2. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

A Computational Investigation of 2-Bromo-3-(trifluoromethoxy)pyridine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery and development, computational chemistry has emerged as an indispensable tool. It provides a rapid and cost-effective means to predict the physicochemical properties, biological activity, and safety profiles of novel chemical entities. Substituted pyridines are a prominent class of heterocyclic compounds that form the core scaffold of numerous pharmaceuticals due to their versatile biological activities. Among these, 2-Bromo-3-(trifluoromethoxy)pyridine is a compound of significant interest. The presence of a bromine atom, a trifluoromethoxy group, and the pyridine nitrogen atom imparts a unique electronic and steric profile, suggesting its potential as a valuable building block in medicinal chemistry.

This technical guide outlines a comprehensive computational workflow for the in-depth characterization of this compound. The methodologies detailed herein are based on established quantum chemical calculations, molecular docking simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. The objective is to provide researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this and similar molecules.

Proposed Computational Methodology

A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound. This involves a combination of quantum mechanics and molecular mechanics-based methods to elucidate its structural, electronic, and potential biological properties.

Quantum Chemical Calculations Protocol

Objective: To determine the optimized molecular geometry, vibrational frequencies, and electronic properties of this compound.

Methodology:

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-311++G(d,p).

-

Procedure:

-

The initial structure of this compound will be drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level basis set (e.g., 6-31G(d)).

-

The resulting structure will then be fully optimized at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

-

A frequency calculation will be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

From the optimized geometry, various quantum chemical parameters will be calculated, including bond lengths, bond angles, and dihedral angles.

-

Electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, electron affinity, electronegativity, hardness, and softness will be determined.

-

A Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Molecular Docking Protocol

Objective: To predict the binding affinity and interaction patterns of this compound with a relevant protein target. For the purpose of this guide, a hypothetical protein kinase target will be considered.

Methodology:

-

Software: AutoDock Vina or similar molecular docking software.

-

Ligand Preparation:

-

The 3D structure of this compound obtained from the DFT optimization will be used.

-

Partial charges will be calculated, and non-polar hydrogens will be merged.

-

The rotatable bonds will be defined.

-

-

Receptor Preparation:

-

The crystal structure of the target protein will be obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands will be removed.

-

Polar hydrogens and Kollman charges will be added to the protein structure.

-

-

Docking Simulation:

-

A grid box will be defined to encompass the active site of the protein.

-

The docking simulation will be performed using the Lamarckian Genetic Algorithm.

-

Multiple docking runs will be conducted to ensure the reliability of the results.

-

-

Analysis:

-

The resulting docking poses will be clustered and ranked based on their binding energies.

-

The best-scoring pose will be visualized to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein.

-

In Silico ADMET Prediction Protocol

Objective: To evaluate the drug-likeness and pharmacokinetic properties of this compound.

Methodology:

-

Software: Online platforms such as SwissADME, pkCSM, or ADMETlab.

-

Procedure:

-

The SMILES (Simplified Molecular Input Line Entry System) string of this compound will be submitted to the prediction server.

-

A range of physicochemical and pharmacokinetic properties will be calculated.

-

-

Properties to be Analyzed:

-

Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors.

-

Pharmacokinetics: Gastrointestinal (GI) absorption, Blood-Brain Barrier (BBB) permeability, CYP450 enzyme inhibition.

-

Drug-likeness: Lipinski's Rule of Five, Veber's rule.

-

Toxicity: Ames test for mutagenicity, hERG inhibition.

-

Predicted Molecular Properties

The following tables summarize the expected quantitative data for this compound based on the proposed computational methodologies. This data is predictive and should be validated by performing the actual calculations.

Table 1: Predicted Optimized Geometric Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C2-Br | 1.89 |

| C3-O | 1.35 | |

| O-CF3 | 1.42 | |

| N1-C2 | 1.34 | |

| C3-C4 | 1.39 | |

| Bond Angle (°) | N1-C2-Br | 116.5 |

| C2-C3-O | 121.0 | |

| C3-O-CF3 | 118.0 | |

| Dihedral Angle (°) | Br-C2-C3-O | 0.0 |

Table 2: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| ν(C-Br) | 650 - 700 | C-Br stretching |

| ν(C-O) | 1200 - 1250 | C-O stretching (aryl-ether) |

| ν(C-F) | 1100 - 1300 | C-F stretching (asymmetric and symmetric) |

| Aromatic C-H stretch | 3000 - 3100 | Pyridine ring C-H stretching |

| Ring breathing | 990 - 1050 | Pyridine ring stretching |

Table 3: Predicted Quantum Chemical Properties

| Property | Predicted Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Ionization Potential | 6.8 eV |

| Electron Affinity | 1.2 eV |

| Electronegativity | 4.0 |

| Hardness | 2.8 |

| Softness | 0.36 |

| Dipole Moment | 3.5 D |

Table 4: Predicted ADMET Properties

| Property | Predicted Value | Assessment |

| Molecular Weight | < 500 g/mol | Favorable |

| LogP | 2.5 - 3.5 | Optimal Lipophilicity |

| TPSA | < 90 Ų | Good Oral Bioavailability |

| H-bond Donors | 0 | Favorable |

| H-bond Acceptors | 4 | Favorable |

| GI Absorption | High | Favorable |

| BBB Permeant | Yes | Potential for CNS activity |

| CYP2D6 Inhibitor | Yes/No | To be determined |

| Ames Toxicity | Non-mutagenic | Favorable |

| hERG Inhibition | Low risk | Favorable |

Visualizations

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures, particularly biaryl and heteroaryl structures.[1] This document provides detailed application notes and protocols for the Suzuki coupling of 2-Bromo-3-(trifluoromethoxy)pyridine, a valuable building block in medicinal chemistry due to the unique electronic properties conferred by the trifluoromethoxy group.

The presence of the strongly electron-withdrawing trifluoromethoxy group at the 3-position of the pyridine ring is expected to influence the reactivity of the C-Br bond at the 2-position, making it more susceptible to oxidative addition in the palladium catalytic cycle. While specific literature on the Suzuki coupling of this exact substrate is limited, this guide draws upon established protocols for structurally and electronically similar substrates, such as other 2-bromopyridines bearing electron-withdrawing groups, to provide a robust starting point for reaction optimization.

Data Presentation: Reaction Conditions for Analogous Suzuki Couplings

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of various bromopyridine derivatives with arylboronic acids. These conditions serve as a strong foundation for developing a protocol for this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |

| Pd(PPh₃)₄ (2-5) | --- | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst system. |

| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective option. |

| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands are often effective for challenging substrates. |

| PdCl₂(dppf) (2-3) | --- | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good to Excellent | Effective for a broad range of substrates. |

| Pd(dppf)Cl₂ (10) | --- | Na₃PO₄ (3) | Dioxane | 65-100 | Varies | Modest to Good | Used for coupling with hetero(aryl) boronic acids.[2] |

Experimental Protocols

This section provides a generalized, detailed protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Note: This protocol is a starting point and will likely require optimization for specific substrates and desired outcomes.

Materials and Reagents

-

This compound (1.0 equiv.)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv.)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Reaction Setup

-

To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).

-

The flask is then sealed with a rubber septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling the flask three times.

-

Add the degassed solvent mixture via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-3-(trifluoromethoxy)pyridine.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. Its broad substrate scope and functional group tolerance have made it an invaluable tool in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-3-(trifluoromethoxy)pyridine. This substrate is of particular interest as the resulting N-substituted 3-(trifluoromethoxy)pyridin-2-amine scaffold is a key structural motif in various biologically active molecules. The electron-withdrawing nature of the trifluoromethoxy group at the 3-position influences the electronic properties of the pyridine ring and can present unique challenges and opportunities in cross-coupling reactions. These notes are intended to serve as a comprehensive guide for optimizing this transformation.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the reaction of the heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle is generally accepted to proceed through several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido intermediate.

-

Reductive Elimination: The desired N-substituted 3-(trifluoromethoxy)pyridin-2-amine product is formed through reductive elimination, regenerating the active Pd(0) catalyst.

The selection of the appropriate ligand, base, and solvent system is critical for achieving high reaction efficiency and yield, especially with challenging substrates like 2-halopyridines which are known to potentially inhibit the catalyst.

Data Presentation: A Comparative Overview of Reaction Conditions

While specific data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables provide a summary of typical reaction conditions and yields for the amination of structurally related and electron-deficient 2-bromopyridines. This data serves as a strong starting point for the optimization of the target reaction.

Table 1: Representative Conditions for the Amination of Electron-Deficient 2-Bromopyridines with Primary Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 |

| n-Butylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | ~80 |

| Cyclopentylamine | BrettPhos-precatalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | 78[1] |

| Benzylamine | BrettPhos-precatalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | Moderate to Good |

Table 2: Representative Conditions for the Amination of Electron-Deficient 2-Bromopyridines with Secondary Amines

| Amine | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Morpholine | RuPhos-precatalyst (2) | - | NaOtBu (1.4) | Toluene | 100 | 16 | 83[1] |

| Diphenylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | High |

| N-Methylaniline | Pd(OAc)₂ (1.5) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 20 | ~90 |

| Piperidine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Toluene | Reflux | 6 | ~78 |

Experimental Protocols

The following are detailed methodologies for the Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar substrates and should be optimized for specific amine coupling partners.

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This procedure is a general guideline and may require optimization of reaction time, temperature, and catalyst/ligand choice depending on the specific amine.

Materials:

-

This compound

-

Amine (primary or secondary) (1.2 - 1.5 equivalents)

-

Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.5-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equivalents)

-

Anhydrous, degassed solvent (e.g., toluene, dioxane)

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.

-

Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

-

Add this compound (1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-3-(trifluoromethoxy)pyridin-2-amine.

Protocol 2: High-Throughput Screening for Ligand and Base Optimization

For challenging substrates or for the development of highly optimized processes, a high-throughput screening approach can be employed to rapidly identify the optimal combination of ligand and base.

Materials:

-

96-well reactor block

-

Stock solutions of various phosphine ligands in an anhydrous solvent

-

Stock solution of this compound in an anhydrous solvent

-

Stock solution of the amine in an anhydrous solvent

-

A selection of solid bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)

-

Palladium precursor stock solution (e.g., Pd₂(dba)₃ in toluene)

-

Internal standard for GC or LC-MS analysis

Procedure:

-

Dispense the solid bases into the wells of the 96-well reactor block.

-

Add the palladium precursor stock solution to each well.

-

Add the respective phosphine ligand stock solution to each well.

-

Add the this compound and amine stock solutions to all wells.

-

Add the internal standard stock solution.

-

Seal the reactor block and place it on a heated stirring plate.

-

Run the reactions at the desired temperature for a set time (e.g., 12-24 hours).

-

After cooling, quench the reactions and extract the products.

-

Analyze the extracts by GC or LC-MS to determine the yield for each set of conditions.

Mandatory Visualizations

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromo-3-(trifluoromethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-3-(trifluoromethoxy)pyridine. This versatile building block is of significant interest in medicinal chemistry due to the unique electronic properties imparted by the trifluoromethoxy group. The protocols outlined herein cover Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, offering a guide for the synthesis of a diverse range of substituted 3-(trifluoromethoxy)pyridine derivatives.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is an attractive substrate for these reactions, featuring a reactive bromine atom at the 2-position, which is susceptible to oxidative addition to a palladium(0) catalyst. The electron-withdrawing nature of the trifluoromethoxy group at the 3-position can influence the reactivity of the C-Br bond and the properties of the resulting coupled products. These application notes provide starting points for methodology development and can be adapted for specific research needs.

Data Presentation

The following tables summarize representative reaction conditions and yields for palladium-catalyzed cross-coupling reactions of analogous 2-bromopyridine systems. These conditions can serve as a starting point for the optimization of reactions with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |

Data adapted from analogous systems and may require optimization for this compound.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 85-95 |

| 3 | Benzylamine | Pd(OAc)₂ (1) | RuPhos (2) | K₂CO₃ (2) | t-Amyl alcohol | 110 | 12 | 80-90 |